(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine hydrochloride
Overview
Description
“(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine hydrochloride” is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The compound is related to other 1,2,4-triazole derivatives that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine hydrochloride”, typically involves the reaction of appropriate precursors under specific conditions . The structures of the synthesized compounds are usually confirmed by spectroscopic techniques such as NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine hydrochloride” can be analyzed using various spectroscopic techniques. For instance, the presence of the 1,2,4-triazole ring can be confirmed by specific peaks in the 1H-NMR spectrum .Chemical Reactions Analysis
The chemical reactions involving “(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine hydrochloride” and similar compounds can be complex and depend on the specific conditions of the reaction . In vitro evaluations often indicate how these compounds react under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine hydrochloride” can be determined using various analytical techniques. For instance, the compound’s melting point and specific signals in its IR absorption spectrum can provide information about its physical and chemical properties .Scientific Research Applications
Anticancer Properties
(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine hydrochloride: and related 1,2,4-triazole derivatives have been investigated for their anticancer potential. Researchers synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids and evaluated their cytotoxic effects against cancer cell lines. Notably, some of these hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cells, with IC50 values ranging from 15.6 to 23.9 µM. Importantly, these compounds demonstrated weak cytotoxic effects on normal cells, making them promising candidates for further development as selective and potent anticancer agents .
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Another avenue of research involves the inhibition of protein tyrosine phosphatase 1B (PTP1B), a target implicated in diabetes and obesity. A library of 2-(4-((1-alkyl/aryl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)naphtho[1,2-d]oxazoles was synthesized and studied for its in vitro and in vivo PTP1B inhibitory activity .
Antiproliferative Activity
A specific derivative, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole , exhibited potent antiproliferative activity against MV4-11 cells, with an IC50 of 2 μM. This finding highlights its potential as an antiproliferative agent .
Structural Optimization Platform
The 1,2,4-triazole benzoic acid hybrids serve as a structural optimization platform for designing more selective and potent anticancer molecules. Their bioactivity correlations and regression plots generated by 2D QSAR models provide valuable insights for further drug development .
Other Potential Bioactivities
While anticancer properties dominate the research landscape, 1,2,4-triazole derivatives may also exhibit antibacterial, antiviral, and anti-inflammatory activities. Further exploration is warranted to uncover their full potential .
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to act as aromatase inhibitors . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in conditions like estrogen-dependent breast cancer.
Mode of Action
In the case of similar 1,2,4-triazole derivatives acting as aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its physicochemical, pharmacological, and pharmacokinetic properties .
Safety and Hazards
Future Directions
The future directions for research on “(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine hydrochloride” and similar compounds could involve further exploration of their potential biological activities. For instance, more selective and potent anticancer molecules could potentially be developed based on the 1,2,4-triazole benzoic acid hybrids .
properties
IUPAC Name |
[4-(1,2,4-triazol-1-yl)phenyl]methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13;/h1-4,6-7H,5,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVRTXPEJQCVOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)N2C=NC=N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine hydrochloride | |
CAS RN |
1107633-38-4 | |
Record name | Benzenemethanamine, 4-(1H-1,2,4-triazol-1-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1107633-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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